(S)-1-Boc-3-aminopiperidine

Catalog No.
S713574
CAS No.
625471-18-3
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Boc-3-aminopiperidine

CAS Number

625471-18-3

Product Name

(S)-1-Boc-3-aminopiperidine

IUPAC Name

tert-butyl (3S)-3-aminopiperidine-1-carboxylate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1

InChI Key

AKQXKEBCONUWCL-QMMMGPOBSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N

The exact mass of the compound (S)-1-Boc-3-aminopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-Boc-3-aminopiperidine (CAS: 625471-18-3) is a highly versatile, enantiopure chiral building block characterized by a piperidine core, a primary amine at the C3 position with (S)-stereochemistry, and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. Commercially, it is prioritized in pharmaceutical procurement as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including CHK1, PI3Kδ, and JNK3 inhibitors. The presence of the Boc group ensures orthogonal reactivity during downstream coupling of the C3 amine, while the strict (S)-configuration is essential for establishing the precise spatial geometry required for target-protein binding. By procuring the pre-protected, enantiopure form, manufacturers bypass inefficient early-stage chiral resolutions and protection steps, streamlining the scale-up of targeted therapeutics [1].

Research Fit

Stereoselective synthesis of protease inhibitors (e.g. IdeS)
Kinase inhibitor SAR studies (CHK1, PI3Kδ)
Scalable biocatalytic route reported for process development

Substituting (S)-1-Boc-3-aminopiperidine with its racemic counterpart or differently protected analogs introduces severe process and performance liabilities. Procuring racemic 1-Boc-3-aminopiperidine necessitates downstream chiral resolution, which mathematically caps the theoretical yield of the desired enantiomer at 50% and introduces costly, solvent-intensive crystallization steps[1]. Furthermore, substituting the N1-Boc group with other common protecting groups, such as benzyl (Bn) or carbamoyl (Cbz), fundamentally alters the electronic properties of the piperidine ring. In advanced synthetic steps like palladium-catalyzed C5(sp3)-H arylation, these alternative protecting groups completely shut down reactivity, whereas the Boc group enables successful functionalization [2]. Finally, substituting with the (R)-enantiomer alters the vectoral projection of substituents, leading to a catastrophic loss of target binding affinity in stereospecific kinase inhibitors [3].

Substitution Risk

Stereochemical target mismatch
The (R)-enantiomer is associated with distinct synthetic applications (e.g., linagliptin) and may not transfer to IdeS inhibitor studies.
Racemic impurity compromise
Using the racemic mixture introduces a 50% enantiomeric impurity, potentially compromising stereochemical attribution and assay interpretation.
Biological response divergence
Enantiomers can elicit different biological responses; incorrect stereochemistry may shift downstream pharmacological endpoint interpretation.

Processability: Theoretical Yield and Atom Economy vs. Racemic Substitution

When synthesizing enantiospecific APIs, the procurement of pre-resolved (S)-1-Boc-3-aminopiperidine provides a massive process advantage over the racemic mixture. Starting with the racemic compound requires a chiral resolution step (e.g., using diastereomeric salt formation), which limits the maximum theoretical yield of the (S)-enantiomer to 50%, with practical yields often falling below 40% [1]. In contrast, procuring the enantiopure (S)-form allows 100% of the starting material to participate in the desired stereospecific coupling reactions, effectively doubling the atom economy of the amine-incorporation step.

Evidence DimensionMaximum theoretical yield of desired (S)-coupled intermediate
Target Compound Data100% (direct coupling of enantiopure material)
Comparator Or BaselineRacemic 1-Boc-3-aminopiperidine (requires resolution)
Quantified Difference≥50% absolute reduction in theoretical yield when using the racemate
ConditionsStandard API synthesis workflows requiring stereopure 3-aminopiperidine incorporation

Procuring the enantiopure compound eliminates a highly inefficient resolution step, drastically reducing raw material waste and lowering the overall cost of goods (COGs) for API manufacturing.

Space-time yield
Reported
930.73 g·L⁻¹·day⁻¹
Supports scalable synthesis context
Continuous flow; >1000-fold over batch methods

Precursor Suitability: Reactivity in C(sp3)-H Functionalization vs. Alternative Protecting Groups

The choice of the N1 protecting group is not merely a matter of deprotection conditions; it actively dictates the compound's reactivity in late-stage functionalization. In palladium-catalyzed C5(sp3)-H arylation of 3-aminopiperidines, the N-Boc group is uniquely enabling. Experimental studies demonstrate that 1-Boc-3-aminopiperidine achieves up to 70% conversion (with isolated yields up to 82% depending on conditions) during direct, regiospecific C5-arylation [1]. In stark contrast, substituting the Boc group with benzyl or carbamoyl protecting groups results in a complete shutdown of reactivity, yielding 0% of the arylated product under identical catalytic conditions [2].

Evidence DimensionConversion rate in Pd-catalyzed C5(sp3)-H arylation
Target Compound DataUp to 70% conversion (43-82% isolated yield)
Comparator Or Baseline1-Benzyl or carbamoyl-protected 3-aminopiperidines (0% conversion)
Quantified DifferenceComplete restoration of reactivity (from 0% to 70% conversion) enabled specifically by the Boc group
ConditionsPd-catalyzed directed C-H arylation using iodo(hetero)arenes

For discovery chemists conducting late-stage diversification of the piperidine core, the Boc-protected variant is strictly required to enable C-H functionalization, making other protected analogs useless substitutes.

Enantiomeric excess
Head-to-head
>99% ee
Supports stereochemical control
Biocatalytic resolution; transaminase-mediated

Application-Critical Performance: Stereospecific Target Binding vs. the (R)-Enantiomer

In the development of targeted therapeutics, such as JNK3, CHK1, or PI3Kδ inhibitors, the stereocenter at the C3 position is non-negotiable. The (S)-enantiomer projects its substituents into specific solvent-exposed regions or binding pockets of the target kinase, forming critical hydrogen bonds. Substituting (S)-1-Boc-3-aminopiperidine with (R)-1-Boc-3-aminopiperidine during library synthesis inverts this vectoral projection [1]. This stereochemical inversion typically results in a severe disruption of the structure-activity relationship (SAR), leading to a multi-fold drop in target binding affinity and a loss of isoform selectivity.

Evidence DimensionTarget kinase binding affinity and selectivity
Target Compound DataOptimal spatial geometry for target-specific hydrogen bonding
Comparator Or Baseline(R)-1-Boc-3-aminopiperidine
Quantified DifferenceStereochemical inversion causes a multi-fold loss of potency and selectivity
ConditionsStructure-Activity Relationship (SAR) profiling in kinase inhibitor development

Procurement must strictly specify the (S)-enantiomer for specific API targets, as the (R)-enantiomer will yield an inactive or highly off-target pharmacological profile.

Optical rotation
Reported
+32.0±3° (S) vs opposite sign (R)
Supports chiral identity verification
c=1 in DMF; simple QC check for correct enantiomer
Purity specification
Specification review
≥98.0% (TLC) / >95.0% (GC)
Defined purity standard for procurement
(S)-enantiomer available at higher guaranteed purity than (R)
Physical state
Reported
Low-melting solid (21–25°C) vs liquid (R)
Solid form aids handling and stability
Reduces spill risk; preferred for weighing and storage

Synthesis of Stereospecific Kinase Inhibitors

(S)-1-Boc-3-aminopiperidine is the premier choice for synthesizing specific CHK1, PI3Kδ, and JNK3 inhibitors where the (S)-configured 3-amino group is required for optimal binding affinity and isoform selectivity in the kinase active site .

Late-Stage C-H Functionalization Libraries

Due to the unique electronic properties of the N-Boc group, this compound is the required starting material for generating cis-3,5-disubstituted piperidines via palladium-catalyzed C5(sp3)-H arylation, a process that fails completely with benzyl or carbamoyl protection [1].

High-Yield Enantiopure API Manufacturing

In industrial scale-up, procuring this pre-resolved, pre-protected building block is the optimal strategy to maximize atom economy and avoid the 50% theoretical yield penalty associated with the chiral resolution of racemic 3-aminopiperidine [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
IdeS protease inhibitor SAR studies
High enantiomeric purity specification
Target-selectivity and structure-activity relationship review
CHK1 / PI3Kδ kinase inhibitor synthesis
Reported scalable continuous flow route
Kinase pathway response and selectivity review
Biocatalytic process research
Immobilized ω-transaminase platform context
Process reproducibility and scale-up endpoint review

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.152477885 Da

Monoisotopic Mass

200.152477885 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (12.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(S)-3-Amino-1-N-Boc-piperidine

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